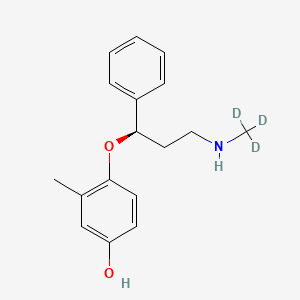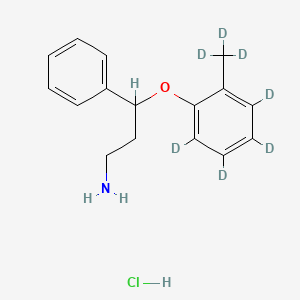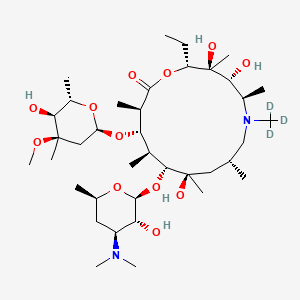
Azithromycin-d3
Vue d'ensemble
Description
Azithromycine-d3 est une forme deutérée de l’azithromycine, un antibiotique macrolide. Elle est principalement utilisée comme étalon interne pour la quantification de l’azithromycine dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS) et la chromatographie liquide couplée à la spectrométrie de masse (LC-MS) . L’azithromycine elle-même est connue pour son activité antibactérienne à large spectre et est utilisée pour traiter une variété d’infections bactériennes .
Applications De Recherche Scientifique
Azithromycin-d3 is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
L’azithromycine-d3, comme l’azithromycine, exerce ses effets en inhibant la synthèse protéique bactérienne. Elle se lie à la sous-unité ribosomale 50S des bactéries sensibles, empêchant la translocation des peptides et inhibant ainsi la synthèse protéique . Cette action conduit à l’effet bactériostatique du médicament, qui peut être bactéricide à des concentrations plus élevées .
Composés similaires :
Érythromycine : Un autre antibiotique macrolide ayant un mécanisme d’action similaire, mais un spectre d’activité différent.
Clarithromycine : Un macrolide avec une meilleure stabilité acide et un spectre d’activité plus large que l’érythromycine.
Télithromycine : Un antibiotique kétolide apparenté aux macrolides, avec un mécanisme d’action similaire, mais conçu pour surmonter les mécanismes de résistance.
Unicité de l’azithromycine-d3 : L’azithromycine-d3 est unique en raison de son incorporation de deutérium, ce qui en fait un étalon interne idéal pour les méthodes analytiques. Cette incorporation ne modifie pas de manière significative ses propriétés chimiques, mais offre une différence de masse distincte qui aide à une quantification précise .
Analyse Biochimique
Biochemical Properties
Azithromycin-d3 plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the translocation of peptides. This interaction is essential for its antibacterial activity. This compound is active against a broad spectrum of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae . It also interacts with various biomolecules, such as enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound has been shown to alter cytokine production, reducing inflammation . It also affects the metabolic activity of cells by inhibiting glycolysis and down-regulating mitochondrial genes . These cellular effects contribute to its therapeutic efficacy in treating bacterial infections and modulating immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis . This binding prevents the translocation of peptides, effectively halting bacterial growth. Additionally, this compound exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions highlight the dual role of this compound in both antibacterial and anti-inflammatory activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . During in vitro studies, this compound maintains its antibacterial activity over extended periods, although prolonged exposure may lead to the development of bacterial resistance . In vivo studies have shown that this compound can accumulate in tissues, providing sustained antibacterial effects even after the end of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, this compound may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing dosing regimens to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antibacterial activity. It is metabolized in the liver, where it undergoes demethylation and hydroxylation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes ensure the effective clearance of this compound from the body, preventing accumulation and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by phagocytic cells, where it accumulates in lysosomes . This intracellular accumulation enhances its antibacterial activity by targeting intracellular pathogens. This compound is also distributed to various tissues, including the lungs, liver, and spleen, where it exerts its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within lysosomes of phagocytic cells . This localization is facilitated by its weakly basic nature, which allows it to concentrate in acidic compartments such as lysosomes. The subcellular localization of this compound is critical for its antibacterial activity, as it enables the compound to target intracellular pathogens effectively.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’azithromycine-d3 implique l’incorporation d’atomes de deutérium dans la molécule d’azithromycine. Cela peut être réalisé par diverses méthodes, notamment l’utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Les voies de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais elles impliquent généralement les étapes suivantes :
Formation du cycle macrolide : Cela implique la cyclisation d’un précurseur linéaire pour former le cycle lactone à 15 membres caractéristique des macrolides.
Incorporation de deutérium : Les atomes de deutérium peuvent être introduits à des positions spécifiques dans la molécule en utilisant des réactifs ou des solvants deutérés.
Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie pour assurer une pureté et une incorporation de deutérium élevées.
Méthodes de production industrielle : La production industrielle de l’azithromycine-d3 suit des principes similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse : De grandes quantités de précurseur sont synthétisées et cyclisées pour former le cycle macrolide.
Incorporation de deutérium : Les atomes de deutérium sont introduits à l’aide de réactifs ou de solvants deutérés.
Purification et contrôle qualité : Le produit est purifié et soumis à un contrôle qualité rigoureux pour garantir la cohérence et la pureté.
Analyse Des Réactions Chimiques
Types de réactions : L’azithromycine-d3, comme l’azithromycine, peut subir diverses réactions chimiques, notamment :
Oxydation : Cela peut se produire au niveau des groupes hydroxyle présents dans la molécule.
Réduction : Les réactions de réduction peuvent modifier les groupes cétone ou aldéhyde.
Substitution : Les réactions de substitution nucléophile peuvent se produire à diverses positions dans la molécule.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs courants.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
L’azithromycine-d3 est largement utilisée dans la recherche scientifique, en particulier dans les domaines suivants :
Comparaison Avec Des Composés Similaires
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Clarithromycin: A macrolide with improved acid stability and a broader spectrum of activity compared to erythromycin.
Telithromycin: A ketolide antibiotic related to macrolides, with a similar mechanism of action but designed to overcome resistance mechanisms.
Uniqueness of Azithromycin-d3: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical methods. This incorporation does not significantly alter its chemical properties but provides a distinct mass difference that aids in accurate quantification .
Propriétés
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOSJVFKKJCRP-DAANATKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is azithromycin-d3 used in this study instead of directly measuring azithromycin?
A1: this compound serves as an internal standard in this study []. An internal standard is a compound similar to the analyte (azithromycin in this case) but chemically distinct, allowing for differentiation during analysis. It's added to the samples and standards at a known concentration.
Q2: What analytical techniques were used to differentiate this compound from azithromycin in this research?
A2: The researchers utilized Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) []. Here's a breakdown:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


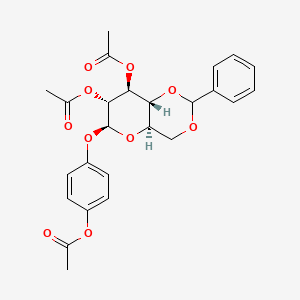
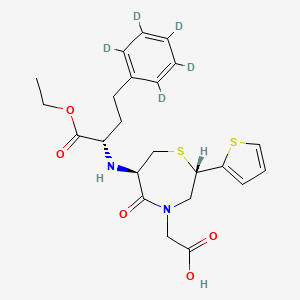



![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
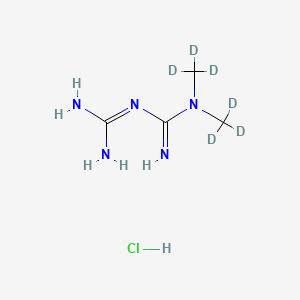
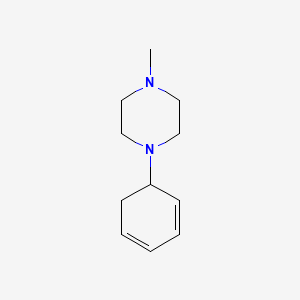
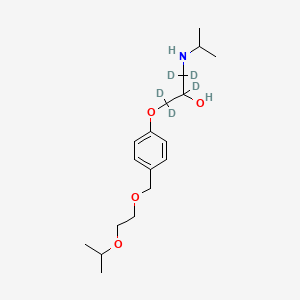
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)


